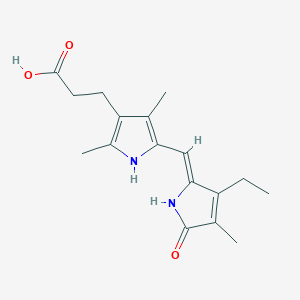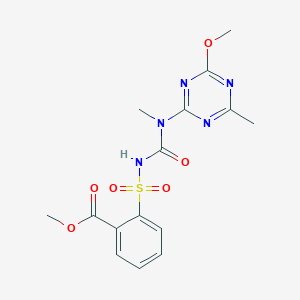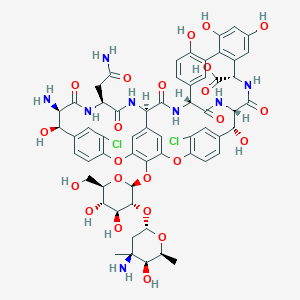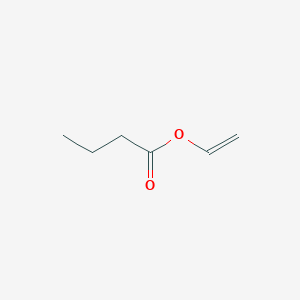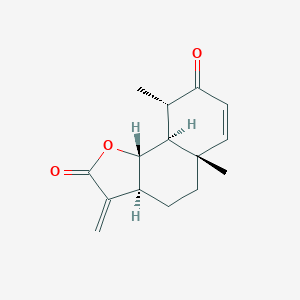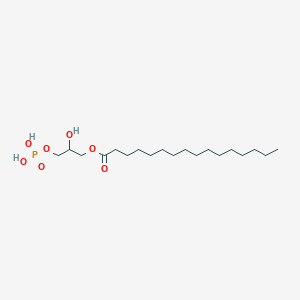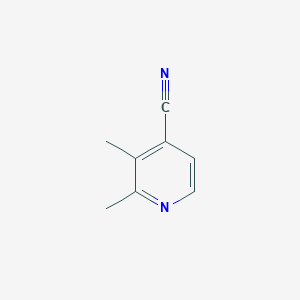
2,3-Dimethylisonicotinonitrile
描述
科学研究应用
Alzheimer's Disease Diagnosis
- Neurofibrillary Tangles and Beta-Amyloid Plaques Detection: A study by Shoghi-Jadid et al. (2002) explored the use of a derivative of 2,3-Dimethylisonicotinonitrile in conjunction with positron emission tomography to identify neurofibrillary tangles and beta-amyloid senile plaques in the brains of Alzheimer's disease patients. This method correlated with memory performance scores, offering a noninvasive technique for monitoring Alzheimer's disease progression (Shoghi-Jadid et al., 2002).
Chemical Synthesis and Reactions
- Cycloaddition Reaction Study: SuzukiYoshio (1971) investigated the cycloaddition reaction of dimethyl acetylenedicarboxylate with 2,6-dimethylphenylisonitrile. X-ray diffraction analysis provided insights into the structure of the resulting 3:2 adduct, contributing to understanding reaction routes (SuzukiYoshio, 1971).
- Isonitriles Reaction with Permmethylzirconocene: Valadez et al. (2016) examined how isonitriles react with a permethylzirconocene complex, leading to η2-iminoacyl complexes. Their findings add to the knowledge of organometallic chemistry and complex formation (Valadez et al., 2016).
Agriculture and Horticulture
- Nitrification Inhibitor Development: Zerulla et al. (2001) and Huérfano et al. (2016) discussed the use of 3,4-Dimethylpyrazole phosphate (DMPP) and 3,4-dimethylpyrazole succinic (DMPSA) as nitrification inhibitors in agriculture. These studies highlighted their role in reducing nitrate leaching and N2O emissions, thereby improving nitrogen utilization efficiency and crop yields (Zerulla et al., 2001); (Huérfano et al., 2016).
Environmental Applications
- Cyanide Detection in Water: Schramm et al. (2016) developed compounds derived from malononitrile for detecting cyanide in water. These compounds acted as optical devices, changing color in response to the presence of cyanide, demonstrating potential for environmental monitoring (Schramm et al., 2016).
Chemical Synthesis
- Multicomponent Reaction Synthesis: Ryzhkova et al. (2021) utilized multicomponent reactions involving malononitrile for synthesizing biologically active compounds. This approach underscores the versatility of malononitrile derivatives in organic synthesis (Ryzhkova et al., 2021).
Polymer Science
- Nitrification Inhibitor Polymer Synthesis: Gao et al. (2021) synthesized a novel polymer nitrification inhibitor from acrylic acid and 3,4-dimethylpyrazole. This polymer showed effective nitrification inhibition and phosphate-solubilizing ability, with implications for soil and fertilizer management (Gao et al., 2021).
安全和危害
The safety data sheet for 2,3-Dimethylisonicotinonitrile indicates that it is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2,3-dimethylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-7(2)10-4-3-8(6)5-9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCBKMUZABMXJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylisonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



